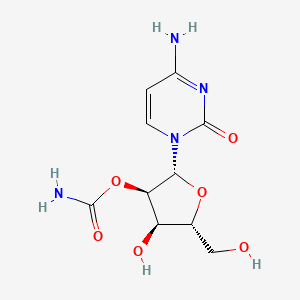
2'-O-Carbamoylcytidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-O-Carbamoylcytidine is a modified nucleoside derived from cytidine, where the hydroxyl group at the 2’ position of the ribose sugar is replaced by a carbamoyl group. This modification can significantly alter the chemical and biological properties of the nucleoside, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2’-O-Carbamoylcytidine typically involves the protection of the amino group of cytidine, followed by the introduction of the carbamoyl group at the 2’ position. One common method includes the use of carbamoyl chloride in the presence of a base to facilitate the substitution reaction. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the selective modification of the 2’ hydroxyl group.
Industrial Production Methods: Industrial production of 2’-O-Carbamoylcytidine may involve large-scale synthesis using similar chemical routes but optimized for higher yields and purity. This can include the use of automated synthesis equipment, continuous flow reactors, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions: 2’-O-Carbamoylcytidine can undergo various chemical reactions, including:
Oxidation: The carbamoyl group can be oxidized under specific conditions, leading to the formation of different oxidized derivatives.
Reduction: Reduction reactions can target the carbamoyl group, converting it back to the original hydroxyl group or other reduced forms.
Substitution: The carbamoyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized carbamoyl derivatives, while reduction can produce reduced forms of the nucleoside.
Applications De Recherche Scientifique
2’-O-Carbamoylcytidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of modified nucleic acids and other complex molecules.
Biology: The compound is studied for its role in RNA modification and its impact on RNA stability and function.
Medicine: Research explores its potential therapeutic applications, including antiviral and anticancer properties.
Industry: It is used in the development of novel biomaterials and as a precursor in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2’-O-Carbamoylcytidine involves its incorporation into RNA or DNA, where it can affect the stability and function of the nucleic acids. The carbamoyl group can influence the hydrogen bonding and base-pairing properties, leading to changes in the secondary and tertiary structures of RNA or DNA. This can impact various biological processes, including gene expression and protein synthesis.
Comparaison Avec Des Composés Similaires
2’-O-Methylcytidine: Another modified nucleoside with a methyl group at the 2’ position.
2’-O-Acetylcytidine: Features an acetyl group at the 2’ position.
2’-O-Benzoylcytidine: Contains a benzoyl group at the 2’ position.
Uniqueness: 2’-O-Carbamoylcytidine is unique due to the presence of the carbamoyl group, which provides distinct chemical and biological properties compared to other 2’-O-modified nucleosides. This uniqueness makes it valuable for specific applications in research and industry, where its particular properties can be leveraged for desired outcomes.
Propriétés
Numéro CAS |
61561-89-5 |
|---|---|
Formule moléculaire |
C10H14N4O6 |
Poids moléculaire |
286.24 g/mol |
Nom IUPAC |
[(2R,3R,4R,5R)-2-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] carbamate |
InChI |
InChI=1S/C10H14N4O6/c11-5-1-2-14(10(18)13-5)8-7(20-9(12)17)6(16)4(3-15)19-8/h1-2,4,6-8,15-16H,3H2,(H2,12,17)(H2,11,13,18)/t4-,6-,7-,8-/m1/s1 |
Clé InChI |
IKCYWKQTRVQTSD-XVFCMESISA-N |
SMILES isomérique |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)OC(=O)N |
SMILES canonique |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)OC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


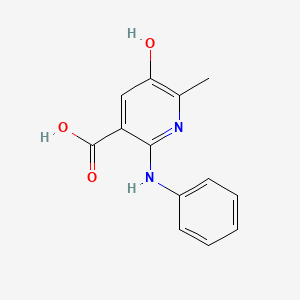


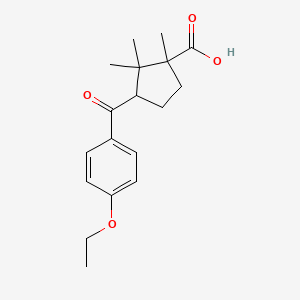
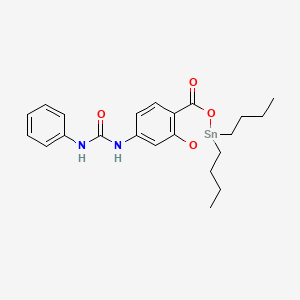
![N-[(4-Hexylphenyl)methylidene]hydroxylamine](/img/structure/B14589259.png)

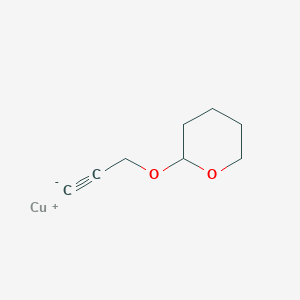
![Phosphorane, [(3-nitrophenyl)methylene]triphenyl-](/img/structure/B14589279.png)
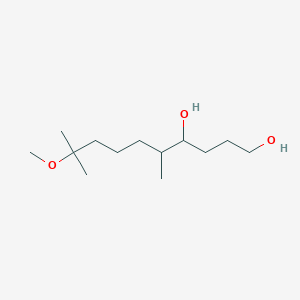
![Benzenamine, N-[1-phenyl-2-(phenylmethoxy)cyclohexyl]-](/img/structure/B14589292.png)
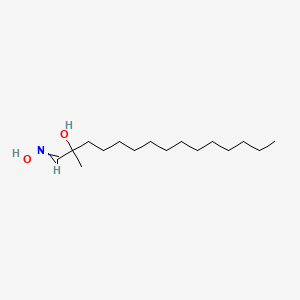
![Imidazo[1,2-b]pyridazinium, 1-methyl-](/img/structure/B14589307.png)
![1,1'-(Ethene-1,2-diyl)bis[2-(1-phenylethyl)benzene]](/img/structure/B14589319.png)
